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Compound of Interest

Compound Name: (R)-(-)-1,2-Diaminopropane sulfate

Cat. No.: B114684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (R)-1,2-

Diaminopropane, a chiral diamine with applications in the synthesis of pharmaceuticals and as

a ligand in coordination chemistry. The following sections detail the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental

protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of (R)-1,2-

Diaminopropane. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR

data. It is important to note that the spectra for the (R) and (S) enantiomers are identical in a

non-chiral solvent. The data presented here is for 1,2-diaminopropane, as high-resolution,

specifically assigned data for the (R)-enantiomer is not readily available in public databases.

¹H NMR Spectral Data
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Protons
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

-CH₃ ~1.0 Doublet Not available

-CH- ~2.8 Multiplet Not available

-CH₂- ~2.5, ~2.7 Multiplet Not available

-NH₂ Variable Broad Singlet Not available

¹³C NMR Spectral Data
Carbon Atom Chemical Shift (ppm)

-CH₃ ~19

-CH- ~49

-CH₂- ~47

Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining NMR spectra of (R)-1,2-Diaminopropane is as follows:

Sample Preparation: Dissolve approximately 10-20 mg of (R)-1,2-Diaminopropane in 0.6-0.7

mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O)

[1][2]. The choice of solvent may depend on the specific experimental requirements and the

solubility of any derivatives being studied.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (0 ppm).

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

¹H NMR Acquisition: For ¹H NMR, typical parameters include a 30° pulse width, a relaxation

delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise
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ratio.

¹³C NMR Acquisition: For ¹³C NMR, a proton-decoupled sequence is typically used to simplify

the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are

generally required due to the lower natural abundance of the ¹³C isotope.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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